
3-(4-Chloro-2-methoxyanilino)-1-(2-thienyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chloro-2-methoxyanilino)-1-(2-thienyl)-1-propanone, also known as 4-chloro-2-methoxy-N-(2-thienyl)-propanamide, is a novel synthetic compound with potential applications in a variety of scientific fields. This compound has been studied extensively in the past few decades due to its unique properties and potential applications.
Scientific Research Applications
Applications in Drug Development and Medical Research
The pharmacodynamic and pharmacokinetic properties of various compounds are critical in drug development and medical research. For example, propofol, an intravenous anaesthetic, has been extensively studied for its rapid induction and maintenance of anaesthesia, demonstrating the importance of understanding a compound's effects on the human body for medical applications (Langley & Heel, 1988). This approach to drug research might similarly apply to the compound , suggesting potential investigations into its pharmacological properties for medical use.
Environmental and Toxicological Studies
The environmental persistence and toxicological impact of chemicals are also significant areas of research. For instance, studies on parabens have explored their occurrence, fate, and behavior in aquatic environments, highlighting concerns about their potential as weak endocrine disruptors and their ubiquity in surface water and sediments (Haman et al., 2015). Research into the environmental behavior of "3-(4-Chloro-2-methoxyanilino)-1-(2-thienyl)-1-propanone" could follow a similar trajectory, examining its stability, degradation, and ecological impacts.
Chemical Synthesis and Material Science
The synthesis and application of compounds in material science represent another potential research area. For example, the synthesis and biological activity of 1-indanones, which exhibit a range of properties from antiviral to anticancer, demonstrate the versatility of organic compounds in both medicinal chemistry and material applications (Turek et al., 2017). Investigating the chemical synthesis pathways and potential material applications of "this compound" could uncover new uses in various fields, including nanotechnology or as a precursor for advanced materials.
properties
IUPAC Name |
3-(4-chloro-2-methoxyanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-13-9-10(15)4-5-11(13)16-7-6-12(17)14-3-2-8-19-14/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYCWCXUBCCRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NCCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

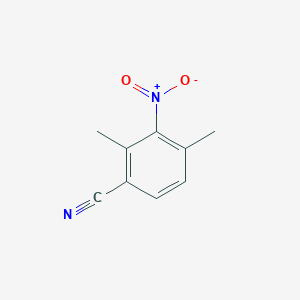
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)
amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)

![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)
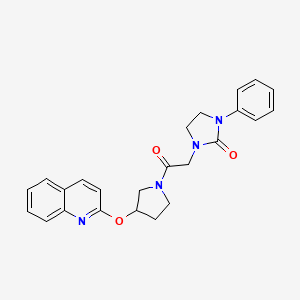
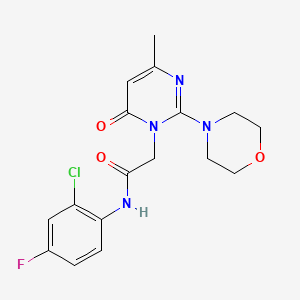
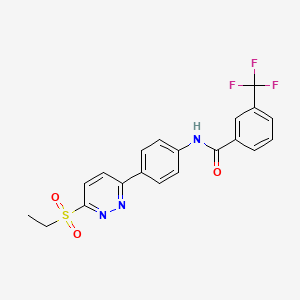
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)
![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)
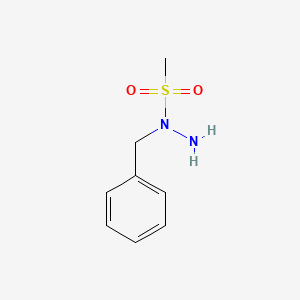
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)